

Spectroscopic Characterization of 2-(Morpholin-3-yl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Morpholin-3-yl)ethanol

Cat. No.: B1524642

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of **2-(Morpholin-3-yl)ethanol**. As a less common isomer, publicly available experimental data for this specific molecule is scarce. Therefore, this document serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on fundamental principles and analysis of its chemical structure. The methodologies provided are benchmark protocols for the acquisition of high-quality spectra for novel small molecules in a drug discovery and development context.

Introduction to 2-(Morpholin-3-yl)ethanol and Spectroscopic Importance

2-(Morpholin-3-yl)ethanol is a morpholine derivative possessing both a secondary amine and a primary alcohol functional group. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.^[1] Precise structural confirmation is a non-negotiable cornerstone of chemical synthesis and drug development, mandated by regulatory bodies and essential for establishing structure-activity relationships (SAR). Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its identity, purity, and structure. This guide will detail the expected spectroscopic signatures for this compound and the robust methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Data

The following data is predicted for **2-(Morpholin-3-yl)ethanol**, assuming a deuterated chloroform (CDCl₃) solvent. Chemical shifts (δ) are expressed in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H and ¹³C NMR Data for **2-(Morpholin-3-yl)ethanol**

Position	Predicted ¹ H Chemical Shift (δ , ppm)	Multiplicity	Integration	Predicted ¹³ C Chemical Shift (δ , ppm)
-CH ₂ -OH	~3.80	t, J = 5.5 Hz	2H	~61.0
-CH ₂ -CH ₂ -OH	~1.80	m	2H	~38.0
Morpholine H3	~3.20	m	1H	~55.0
Morpholine H2 (axial)	~3.90	dd, J = 11.0, 3.0 Hz	1H	~74.0
Morpholine H2 (eq)	~3.70	dd, J = 11.0, 2.0 Hz	1H	
Morpholine H5 (axial)	~2.80	m	1H	~46.0
Morpholine H5 (eq)	~3.00	m	1H	
Morpholine H6 (axial)	~3.60	m	1H	~67.0
Morpholine H6 (eq)	~3.85	m	1H	
-NH	~2.50 (broad)	s	1H	-
-OH	~2.20 (broad)	s	1H	-

Causality Behind Predictions:

- ¹H NMR: The protons on the carbon bearing the hydroxyl group (-CH₂-OH) are expected to be deshielded due to the electronegativity of the oxygen, appearing around 3.80 ppm. The adjacent methylene protons (-CH₂-CH₂-OH) will be further upfield. Protons on the morpholine ring are in a complex environment. Those adjacent to the oxygen (H2, H6) will be the most deshielded, while those adjacent to the nitrogen (H3, H5) will be further upfield. The broad signals for NH and OH protons are due to chemical exchange and their variable hydrogen bonding.

- ^{13}C NMR: The carbon attached to the hydroxyl group ($-\text{CH}_2\text{-OH}$) is expected around 61.0 ppm. The carbons in the morpholine ring adjacent to the heteroatoms will have distinct shifts; C2 and C6 next to the oxygen will be downfield (~74.0 and ~67.0 ppm), while C3 and C5 next to the nitrogen will be more upfield (~55.0 and ~46.0 ppm).

Experimental Protocol for NMR Data Acquisition

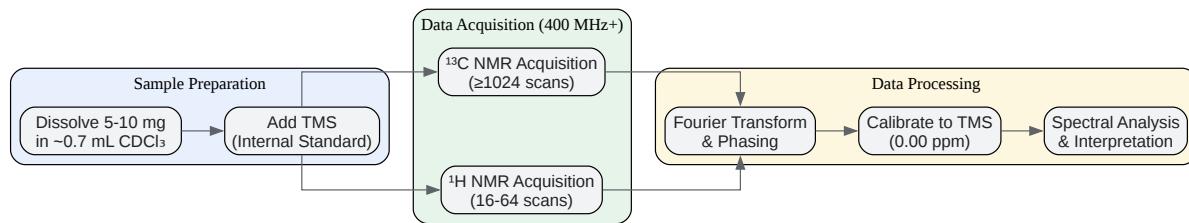
This protocol ensures a self-validating system by using an internal standard and established acquisition parameters.

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Morpholin-3-yl)ethanol** in ~0.7 mL of deuterated chloroform (CDCl_3). For enhanced signal, especially for ^{13}C NMR, a more concentrated sample may be required.
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.

- Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

NMR Workflow Diagram



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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

Table 2: Predicted IR Data for 2-(Morpholin-3-yl)ethanol

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Alcohol
3350 - 3250	Medium, Broad	N-H Stretch	Secondary Amine
2960 - 2850	Strong	C-H Stretch	Aliphatic (CH ₂ , CH)
1470 - 1440	Medium	C-H Bend	Aliphatic (CH ₂)
1150 - 1050	Strong	C-O Stretch	Primary Alcohol
1140 - 1110	Strong	C-O-C Stretch	Ether (Morpholine)
1130 - 1080	Medium	C-N Stretch	Aliphatic Amine

Causality Behind Predictions:

- The most prominent features will be the broad absorption bands for the O-H and N-H stretches in the 3400-3250 cm⁻¹ region, indicative of hydrogen bonding.
- Strong C-H stretching vibrations from the methylene groups will be visible just below 3000 cm⁻¹.
- The "fingerprint region" (below 1500 cm⁻¹) will contain a series of strong C-O and C-N stretching bands, which are highly characteristic of the morpholine and ethanol moieties. The C-O stretch of the primary alcohol is expected to be a strong, distinct peak.

Experimental Protocol for IR Data Acquisition

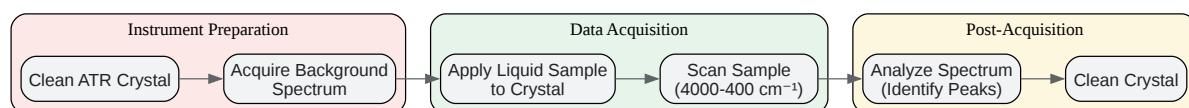
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of neat liquids.

Step-by-Step Methodology:

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

- Sample Application: Place one to two drops of neat **2-(Morpholin-3-yl)ethanol** directly onto the ATR crystal.
- Data Acquisition:
 - Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Scan the sample, typically over a range of 4000 to 400 cm^{-1} .
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing & Cleaning: After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe. The resulting spectrum should be analyzed for the key functional group absorptions.

IR Spectroscopy Workflow Diagram



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Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Mass Spectrum Data

Table 3: Predicted Mass Spectrometry Data for **2-(Morpholin-3-yl)ethanol**

m/z (mass-to-charge)	Predicted Identity	Comments
131	$[M]^+$	Molecular Ion
100	$[M - CH_2OH]^+$	Loss of the hydroxymethyl radical
86	$[M - CH_2CH_2OH]^+$	Cleavage of the ethanol side chain (alpha-cleavage)
71	$[C_4H_9N]^+$	Fragmentation of the morpholine ring
45	$[CH_2CH_2OH]^+$	Ethanol side chain fragment
31	$[CH_2OH]^+$	Hydroxymethyl fragment

Causality Behind Predictions:

- The molecular ion peak $[M]^+$ is expected at m/z 131, corresponding to the molecular weight of $C_6H_{13}NO_2$.
- A common and significant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen. This would lead to the loss of the entire ethanol side chain, resulting in a stable fragment at m/z 86.
- Loss of smaller fragments like the hydroxymethyl radical (m/z 31) is also highly probable.
- Further fragmentation of the morpholine ring itself would lead to various smaller charged fragments.

Experimental Protocol for MS Data Acquisition

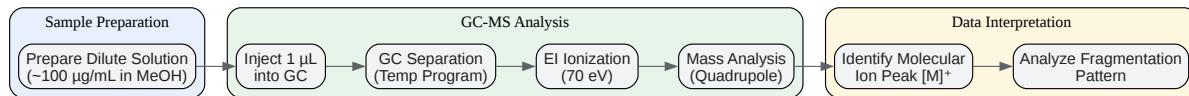
This protocol describes a standard Gas Chromatography-Mass Spectrometry (GC-MS) method with EI.

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of **2-(Morpholin-3-yl)ethanol** (~100 μ g/mL) in a volatile solvent like methanol or dichloromethane.

- GC Separation:
 - Inject 1 μ L of the sample into the GC-MS system.
 - Use a standard non-polar column (e.g., DB-5ms).
 - Employ a temperature program, for example: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min. This separates the analyte from any impurities or solvent.
- MS Ionization and Analysis:
 - As the compound elutes from the GC column, it enters the MS ion source.
 - Utilize standard Electron Ionization (EI) at 70 eV.
 - The mass analyzer (e.g., a quadrupole) scans a mass range, typically m/z 30-300.
- Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

GC-MS Workflow Diagram



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Caption: General workflow for structural analysis by GC-MS with Electron Ionization.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a rigorous and multi-faceted confirmation of the chemical structure of **2-(Morpholin-3-yl)ethanol**. While this guide presents predicted data due to the lack of public experimental spectra, the outlined values and patterns are based on well-established spectroscopic principles. The detailed protocols herein

describe robust, industry-standard methods for acquiring high-quality, verifiable data, ensuring scientific integrity for researchers working on the synthesis and application of this and similar molecules.

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References

- 1. researchgate.net [researchgate.net]
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